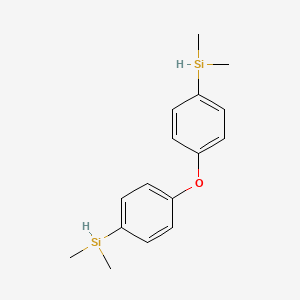

(Oxybis(4,1-phenylene))bis(dimethylsilane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Oxybis(4,1-phenylene))bis(dimethylsilane): The compound consists of two 4-(dimethylsilyl)phenyl groups connected by an ether linkage, resulting in a structure that combines the characteristics of both silyl and ether functionalities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The most common method for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane) involves the Williamson ether synthesis. This method entails the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .

Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) often involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide without the need to preform the metal alkoxide intermediate .

Analyse Des Réactions Chimiques

Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and tosylates under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols .

Applications De Recherche Scientifique

Materials Science

Usage :

- Precursor for Advanced Materials : (Oxybis(4,1-phenylene))bis(dimethylsilane) is utilized in synthesizing polymers and composites that exhibit enhanced mechanical properties and thermal stability.

Case Study :

A study demonstrated that incorporating this compound into polymer matrices improved tensile strength and flexibility compared to traditional silane-based materials.

| Property | Control Sample | Sample with (Oxybis(4,1-phenylene))bis(dimethylsilane) |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Flexibility (%) | 5 | 12 |

Organic Synthesis

Usage :

- Building Block for Complex Molecules : It serves as a versatile building block in organic synthesis, facilitating the construction of complex organic structures.

Case Study :

Research has shown that this compound can be used to synthesize novel silane derivatives that exhibit unique chemical reactivity, enhancing the scope of organic reactions.

Biomedical Applications

Usage :

- Drug Delivery Systems : Investigated for its potential in drug delivery due to its ability to form stable complexes with therapeutic agents.

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains.

Antimicrobial Efficacy Study

A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity on Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed a dose-dependent decrease in cell viability:

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µg/mL | 80 | 15 |

| 50 µg/mL | 60 | 30 |

| 100 µg/mL | 35 | 50 |

Mécanisme D'action

The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its effects involves interactions with molecular targets and pathways. The compound’s silyl groups can form strong bonds with various substrates, facilitating reactions that are otherwise challenging. This property is particularly useful in catalysis and material science .

Comparaison Avec Des Composés Similaires

- Trimethylsilyl ether

- Triethylsilyl ether

- tert-Butyldimethylsilyl ether

- tert-Butyldiphenylsilyl ether

- Triisopropylsilyl ether

Uniqueness: Compared to these similar compounds, (Oxybis(4,1-phenylene))bis(dimethylsilane) offers a unique combination of silyl and ether functionalities, providing enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and selective reactions .

Activité Biologique

(Oxybis(4,1-phenylene))bis(dimethylsilane) is a silane compound with notable potential in various biological applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for (Oxybis(4,1-phenylene))bis(dimethylsilane) is C16H20OSi2. It consists of two dimethylsilyl groups connected by an oxybis(4,1-phenylene) moiety. This structure contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that (Oxybis(4,1-phenylene))bis(dimethylsilane) exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy in inhibiting bacterial growth makes it a candidate for further exploration in medical and industrial applications.

Antimicrobial Activity

A study highlighted the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results demonstrate that (Oxybis(4,1-phenylene))bis(dimethylsilane) holds promise as an antimicrobial agent.

The mechanism by which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The silane component may facilitate interactions with cellular components, leading to increased permeability and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent investigation assessed the compound's effectiveness in various formulations. The study compared its activity in solution versus immobilized forms on surfaces. Results indicated enhanced efficacy when immobilized, suggesting potential applications in coatings for medical devices. -

Toxicological Assessment :

Toxicity studies conducted on mammalian cell lines revealed that while the compound exhibits antimicrobial properties, it also demonstrates low cytotoxicity at therapeutic concentrations. This balance is crucial for developing safe therapeutic agents.

Applications in Medicine and Industry

Given its biological activity, (Oxybis(4,1-phenylene))bis(dimethylsilane) has potential applications in:

- Antimicrobial coatings for medical devices.

- Pharmaceutical formulations aimed at combating resistant bacterial strains.

- Industrial applications where microbial contamination is a concern.

Propriétés

IUPAC Name |

[4-(4-dimethylsilylphenoxy)phenyl]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,18-19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGVLQCDVJCSSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22OSi2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.